2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde

Catalog No.
S15939774
CAS No.
M.F
C9H10O3S2
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde

Product Name

2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde

IUPAC Name

2-(4-methylsulfonylphenyl)sulfanylacetaldehyde

Molecular Formula

C9H10O3S2

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C9H10O3S2/c1-14(11,12)9-4-2-8(3-5-9)13-7-6-10/h2-6H,7H2,1H3

InChI Key

LIAYBGKQSWKRTQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)SCC=O

2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde is a chemical compound characterized by the presence of a thioether functional group and an aldehyde group. Its molecular structure includes a methylsulfonyl group attached to a phenyl ring, which is further linked to an acetaldehyde moiety through a sulfur atom. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique functional groups.

  • Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids or sulfoxides.
  • Reduction: The aldehyde can be reduced to form primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The methylsulfonyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under appropriate conditions.

These reactions enhance the compound's versatility in synthetic organic chemistry.

Synthesis of 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde typically involves the following steps:

  • Formation of Thioether: The reaction between 4-methylsulfonylphenol and acetaldehyde in the presence of a suitable catalyst leads to the formation of the thioether linkage.
  • Aldehyde Introduction: Controlled conditions are maintained to ensure the successful introduction of the aldehyde group without unwanted side reactions.

Optimization of reaction conditions such as temperature, solvent, and catalyst type is crucial for achieving high yields and purity of the final product.

The compound has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Due to its unique structure, it may be investigated for potential therapeutic effects, particularly in developing new drugs targeting specific biological pathways.
  • Material Science: Its chemical properties could be explored for applications in polymer chemistry or as additives in material formulations.

Several compounds share structural similarities with 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-((4-Methoxyphenyl)thio)acetaldehydeContains a methoxy group instead of a methylsulfonyl groupEnhanced electron-donating properties
2-((4-(Chlorophenyl)thio)acetaldehydeContains a chlorophenyl groupPotentially different reactivity due to electronegativity
2-((4-(Fluorophenyl)thio)acetaldehydeContains a fluorophenyl groupIncreased lipophilicity compared to methylsulfonyl
2-((4-(Nitrophenyl)thio)acetaldehydeContains a nitrophenyl groupPossible increased biological activity due to electron-withdrawing effects

Each of these compounds exhibits unique reactivity and potential applications based on their functional groups, which differentiates them from 2-((4-(Methylsulfonyl)phenyl)thio)acetaldehyde.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

230.00713652 g/mol

Monoisotopic Mass

230.00713652 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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